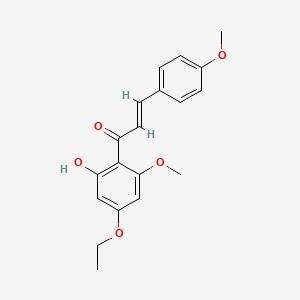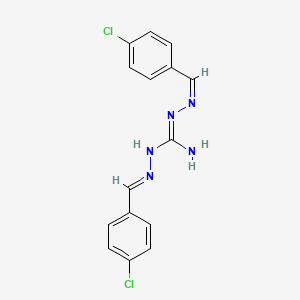
ロベニジン
説明
Robenidine is an antibiotic used for the control of coccidiosis, a debilitating protozoal infection in poultry . It is identified as a coccidiostat drug, which slows both the growth and reproductive cycles of coccidian parasites .
Molecular Structure Analysis
Robenidine has a molecular formula of C15H13Cl2N5 and a molecular weight of 334.2 g/mol . It is an organochlorine compound .
Physical And Chemical Properties Analysis
Robenidine has a molecular weight of 334.2 g/mol and a chemical formula of C15H13Cl2N5 .
科学的研究の応用
抗菌活性
ロベニジン類似体(NCL259 および NCL265 など)は、アシネトバクター・バウマニ、緑膿菌、大腸菌、エンテロバクター属など、グラム陰性優先病原体に対して中等度の抗菌活性を示しています。 . これらの類似体は、ポリミキシン B の亜阻害濃度と組み合わせて使用した場合、相乗的または相加的な活性を示しています。 .
グラム陽性菌による感染症の治療
ロベニジン類似体(NCL195 など)は、グラム陽性菌による感染症の治療のための新しいピリミジン系薬物足場として可能性を示しています。 . これらの類似体は、親のグアニジン系ロベニジンと比較して、より好ましい薬物動態 / 薬力学プロファイルと、毒性の低減を示しています。 .
コクシジウム抑制薬
ロベニジンは、コクシジウム寄生虫の増殖と生殖サイクルの両方を遅らせるコクシジウム抑制薬として特定されています。 . これは、家禽における致命的な感染症であるコクシジウム症を制御するために使用されており、経済的な負担が大きいことが示されています。 .
家禽用飼料添加物
ロベニジン塩酸塩(HCl)は、Robenz® 66G として販売されており、肥育用の鶏と七面鳥の飼料添加物として使用されています。 . これら家禽の成長と健康を向上させるために使用されます。 .
水産養殖
ロベニジン塩酸塩(ROBH)は、世界の水産養殖で使用されています。 . ROBH の乱用と不適切な使用は、動物の死亡と食品動物における薬物残留につながる可能性があります。 . ROBH の質量収支研究は、動物における薬物処分プロセスに関する洞察を提供し、代謝物組成と排泄経路に関する情報も提供します。 .
チャネルナマズの治療
ロベニジン塩酸塩(ROBH)は、チャネルナマズ(Ictalurus punctatus)に 20 mg / kg の用量で経口投与されます。 . チャネルナマズの体内の ROBH の質量収支は、ROBH レベルと可能な代謝物を監視するために決定されます。 .
作用機序
Target of Action
Robenidine, also known as Khimkoktside, is primarily identified as a coccidiostat drug . Its primary targets are coccidian parasites . These parasites are responsible for causing coccidiosis, a lethal infection in poultry that has shown a significant economic burden .
Mode of Action
Robenidine operates by slowing both the growth and reproductive cycles of coccidian parasites . This disruption in the life cycle of the parasites helps control the spread of coccidiosis . An analog of robenidine, NCL195, has been shown to display potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential .
Biochemical Pathways
It has been suggested that robenidine may target the cell wall integrity signaling pathway . This could potentially explain its ability to disrupt the cell membrane potential .
Pharmacokinetics
A study on robenidine hydrochloride in ictalurus punctatus (a species of catfish) found that the elimination rate of robenidine hydrochloride in each tissue from fast to slow was plasma, gill, brain, muscle, skin, liver, kidney, and intestines .
Result of Action
The primary result of robenidine’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, robenidine effectively reduces the spread of the infection . In addition, the analog of robenidine, NCL195, has been shown to have potent bactericidal activity against certain bacterial pathogens by disrupting the cell membrane potential .
Action Environment
The action of robenidine can be influenced by environmental factors. For instance, the analog of robenidine, NCL195, demonstrated potent activity against various bacterial pathogens in the presence of sub-inhibitory concentrations of ethylenediaminetetraacetic acid (EDTA) and polymyxin B . This suggests that the efficacy of robenidine and its analogs can be enhanced in certain environments or under specific conditions.
将来の方向性
Robenidine has been identified as a potential therapeutic agent for disseminated fungal infection . Future work could test its potential therapeutic effect in animal models of disseminated fungal infection . Other factors could further be optimized to increase the efficacy of Robenidine in a clinical setting, including structure optimization .
特性
IUPAC Name |
1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9+,20-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOFYEJFXBSZGE-LQGKIZFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25875-51-8 | |
| Record name | Robenidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025875518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Robenidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Robenidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROBENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4888ME6C4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is robenidine primarily used for?
A1: Robenidine is an anticoccidial agent primarily used in the poultry and rabbit industries to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. [, , , , ]
Q2: Does robenidine affect the sporulation rate of Eimeria oocysts?
A2: Research indicates that robenidine does not significantly impact the sporulation rate of Eimeria oocysts. []
Q3: Robenidine is structurally similar to guanabenz, a cytoprotective agent. Does robenidine share this cytoprotective property?
A3: Yes, research has demonstrated that robenidine, like guanabenz, exhibits cytoprotective properties. Both compounds can protect cells from stress induced by tunicamycin, a compound that triggers the unfolded protein response, a cellular stress response pathway. []
Q4: Does robenidine's cytoprotective effect involve the protein phosphatase PP1:PPP1R15A, as seen with guanabenz?
A4: Unlike guanabenz, robenidine's cytoprotective mechanism appears to be independent of PP1:PPP1R15A. Studies have shown that robenidine doesn't disrupt the interaction between PP1:PPP1R15A and eIF2α, a key protein involved in the unfolded protein response. []
Q5: Does robenidine have any activity against bacteria?
A5: Yes, in addition to its anticoccidial activity, robenidine exhibits activity against certain bacteria. It demonstrates potent activity against Gram-positive bacteria, including multidrug-resistant strains. [] Additionally, robenidine shows bactericidal activity against Acinetobacter baumannii and Acinetobacter calcoaceticus. []
Q6: Can the combination of robenidine with EDTA or PMBN be beneficial for treating bacterial infections?
A6: The combination of robenidine with EDTA or PMBN holds potential for further exploration and development for treating bacterial infections. These combinations could be incorporated into topical and otic formulations for use in both animals and humans. []
Q7: Does robenidine contribute to antimicrobial resistance?
A7: Robenidine is generally considered safe regarding antimicrobial resistance development. It is not anticipated to induce resistance or cross-resistance to antimicrobials commonly used in human and animal therapy. []
Q8: Does resistance to robenidine occur in coccidia?
A8: Despite its overall efficacy, resistance to robenidine has been observed in some Eimeria species, particularly Eimeria tenella. Studies have shown that resistant strains can emerge after repeated exposure to the drug. [, , , ] This resistance can develop in a stepwise manner with increasing drug concentrations, highlighting the importance of judicious robenidine use. []
Q9: How is robenidine hydrochloride metabolized and excreted in rabbits?
A9: Following oral administration in rabbits, robenidine hydrochloride is primarily excreted unchanged in urine and feces. Approximately 87.17% is excreted in feces and 0.56% in urine. [] The peak excretion time for robenidine in rabbit urine is between 0-6 hours, while for feces it's between 6-12 hours post-administration. []
Q10: How is robenidine hydrochloride metabolized and excreted in Channel catfish?
A10: In Channel catfish, robenidine hydrochloride is rapidly metabolized and primarily excreted in water, with a recovery rate of up to 80.7%. [] The major metabolites found in water are robenidine hydrochloride itself and 4-chlorobenzoic acid (PCBA), accounting for 38.3% and 42.4% of the total drug amount, respectively. [] Only a small amount of 4-chlorohippuric acid (PCHA) is detected. []
Q11: Is robenidine hydrochloride safe for chickens and turkeys?
A11: Robenidine hydrochloride, at the recommended dosage, is considered safe for chickens and turkeys. Studies show no adverse effects on growth performance, livability, or organ health when administered at levels up to six times the recommended dose. []
Q12: Does robenidine hydrochloride affect the pigmentation of broiler chickens?
A12: Interestingly, robenidine hydrochloride can influence broiler chicken pigmentation. Studies have shown that it can significantly increase the pigmentation of broiler shanks and skin. [] This effect is further enhanced when robenidine is administered in combination with roxarsone. []
Q13: What are the potential safety concerns regarding the use of robenidine hydrochloride?
A13: While generally considered safe at recommended dosages, concerns exist regarding the potential aneugenic activity of robenidine hydrochloride. Due to insufficient data on its genotoxicity, further research is needed to comprehensively assess its safety profile for target species, consumers, and the environment. []
Q14: What analytical methods are employed to determine robenidine levels in various matrices?
A14: Several analytical methods have been developed and validated for the detection and quantification of robenidine in various matrices, including:
Q15: What sample preparation techniques are commonly used for analyzing robenidine in poultry feed?
A15: Several extraction techniques have been compared for extracting robenidine from poultry feed, including:
Q16: What is the significance of analytical method validation for robenidine determination?
A16: Validation of analytical methods is crucial to ensure the accuracy, precision, and specificity of robenidine measurements. This process involves evaluating parameters like linearity, recovery, precision, limit of detection, and limit of quantification to demonstrate the method's reliability and suitability for its intended purpose. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1679411.png)
![[(4S,6S,7S,8R)-10-Hydroxy-7,13-dimethoxy-12-methyl-11-nitroso-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),9,11-trien-8-yl]methyl carbamate](/img/structure/B1679412.png)
![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)-propionylamino]-ethyl}-propionamide](/img/structure/B1679413.png)

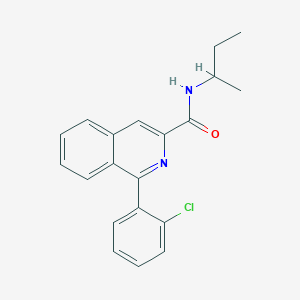
![4-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1679420.png)
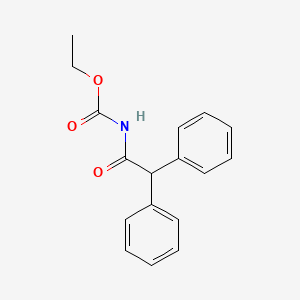
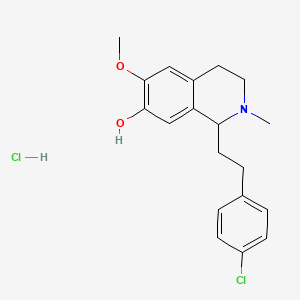
![4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1679427.png)
![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

![7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde](/img/structure/B1679432.png)
